molecular formula C24H26N2O6S B253632 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide

Cat. No. B253632
M. Wt: 470.5 g/mol
InChI Key: KELLBUKXYFSSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide, also known as DMTS, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. DMTS is a synthetic compound that was first synthesized in the 1980s and has since been studied for its potential use in cancer therapy, neuroprotection, and other areas of medicine.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to work through several different pathways. N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of several different enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant effects. N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, which may help reduce inflammation in the body. Additionally, N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to have antioxidant effects, which may help protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to have potential therapeutic applications in several different areas of medicine. One limitation of using N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide. One area of research is to further investigate its potential use in cancer therapy, including its efficacy as a chemotherapy agent. Another area of research is to investigate its potential use in neuroprotection, including its ability to protect against neurological damage. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide and how it interacts with different enzymes and pathways in the body.

Synthesis Methods

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide involves the use of several different reagents and solvents, including acetic acid, acetic anhydride, and triethylamine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in cancer therapy, neuroprotection, and other areas of medicine. In cancer therapy, N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to have anti-tumor effects and has been studied as a potential chemotherapy agent. N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has also been studied for its potential use in neuroprotection, as it has been shown to have antioxidant and anti-inflammatory properties that may help protect against neurological damage.

properties

Product Name

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26N2O6S/c1-16-4-7-18(8-5-16)22-13-20(25-32-22)24(27)26(19-10-11-33(28,29)15-19)14-17-6-9-21(30-2)23(12-17)31-3/h4-9,12-13,19H,10-11,14-15H2,1-3H3

InChI Key

KELLBUKXYFSSAE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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